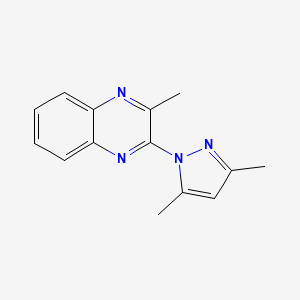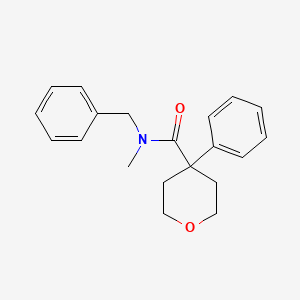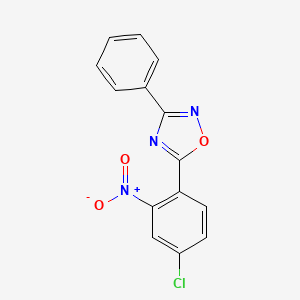
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one, also known as DMNPPO, is a chemical compound that has been widely studied for its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 269.3 g/mol.
科学研究应用
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound can be used as a starting material for the synthesis of other compounds. In materials science, this compound can be used as a building block for the synthesis of polymers and other materials. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent and as a fluorescent probe for detecting biomolecules.
作用机制
The mechanism of action of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
实验室实验的优点和局限性
One advantage of 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one is that it is relatively easy to synthesize and purify, making it a useful starting material for other compounds. However, one limitation is that it can be difficult to handle due to its sensitivity to air and moisture. This compound also has limited solubility in water, which may make it challenging to use in certain experiments.
未来方向
There are several future directions for research on 4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one. One direction is to further explore its potential as an anticancer agent, including its mechanism of action and its efficacy in vivo. Another direction is to investigate its potential as a fluorescent probe for detecting biomolecules, including its sensitivity and selectivity. Finally, this compound could be used as a building block for the synthesis of novel materials with useful properties, such as conductivity or biocompatibility.
合成方法
4,4-dimethyl-1-(4-nitrophenyl)-1-penten-3-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Wittig reaction. The most commonly used method is the Claisen-Schmidt condensation reaction, which involves the condensation of 4-nitrobenzaldehyde with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The resulting product is this compound, which can be purified by recrystallization.
属性
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitrophenyl)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)12(15)9-6-10-4-7-11(8-5-10)14(16)17/h4-9H,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILQQNPNRHEZAP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1577-04-4 |
Source


|
| Record name | NSC48395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


![1-[4-(4-methyl-3-penten-1-yl)-3-cyclohexen-1-yl]-1-ethanone semicarbazone](/img/structure/B5806917.png)




![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5806957.png)



![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N-(3,4-dimethylphenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807010.png)